molecular formula C12H13N3O2S2 B2594955 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 571919-39-6

2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2594955
CAS No.: 571919-39-6
M. Wt: 295.38
InChI Key: XAKCTSXHIQEGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C12H13N3O2S2. It has a molecular weight of 295.38 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. It also contains an ethylphenyl group and an acetic acid group .

Scientific Research Applications

1. Anticancer Properties

Compounds containing the 1,3,4-thiadiazole moiety, similar to 2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, have been explored for their potential anticancer properties. For example, a study by Yushyn, Holota, and Lesyk (2022) developed a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and demonstrated its anticancer activity through the "60 lines screening" (NCI DTP protocol) in vitro (Yushyn, Holota, & Lesyk, 2022).

2. Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which bear structural similarities to the compound , have been synthesized and evaluated as glutaminase inhibitors. These inhibitors play a crucial role in cancer therapy, as demonstrated by Shukla et al. (2012), who synthesized a series of BPTES analogs and evaluated their potency against kidney-type glutaminase (Shukla et al., 2012).

3. Antimicrobial Activity

Compounds with the 1,3,4-thiadiazole core structure, like the compound of interest, have been explored for their antimicrobial properties. Sah, Bidawat, Seth, and Gharu (2014) synthesized derivatives from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole with demonstrated moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

4. Central Nervous System Effects

The effects on the central nervous system (CNS) have been investigated in compounds with 1,3,4-thiadiazole derivatives. Maliszewska-Guz et al. (2005) studied the pharmacological effects of 1,2,4-triazole and 1,3,4-thiadiazole derivatives on mice, providing insight into the CNS effects of these compounds (Maliszewska-Guz et al., 2005).

Properties

IUPAC Name

2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-8-3-5-9(6-4-8)13-11-14-15-12(19-11)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCTSXHIQEGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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